molecular formula C36H50O37 B12307677 6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12307677
M. Wt: 1074.8 g/mol
InChI Key: HZGMFKBICIFQPX-UHFFFAOYSA-N
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Description

6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound belonging to the class of phenolic glycosides. These compounds are characterized by a phenolic structure attached to a glycosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves multiple steps, typically starting with the formation of the glycosyl moiety followed by the attachment of the phenolic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to form quinones.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model for studying complex glycoside structures and their reactivity. It serves as a reference for synthesizing similar compounds and understanding their properties.

Biology

In biological research, this compound is studied for its potential antioxidant properties due to the presence of multiple phenolic groups. It may also be investigated for its role in cellular signaling pathways.

Medicine

In medicine, the compound’s potential therapeutic effects, such as anti-inflammatory and anticancer properties, are of interest. Its complex structure allows for interactions with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as biodegradable polymers, due to its multiple functional groups that can participate in polymerization reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolic groups can act as antioxidants, neutralizing free radicals and preventing oxidative damage. The glycosyl moiety may facilitate the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid lies in its highly intricate structure, which allows for multiple points of interaction with other molecules. This complexity makes it a valuable compound for studying various chemical and biological processes.

Properties

Molecular Formula

C36H50O37

Molecular Weight

1074.8 g/mol

IUPAC Name

6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-[2-carboxy-6-(1-carboxy-1,3,4-trihydroxy-5-oxopentan-2-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C36H50O37/c37-1-2(38)3(39)16(15(51)26(52)53)64-33-11(47)6(42)18(22(70-33)28(56)57)66-35-13(49)8(44)20(24(72-35)30(60)61)68-36-14(50)9(45)19(25(73-36)31(62)63)67-34-12(48)7(43)17(23(71-34)29(58)59)65-32-10(46)4(40)5(41)21(69-32)27(54)55/h1-25,32-36,38-51H,(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)

InChI Key

HZGMFKBICIFQPX-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)OC1C(C(C(C(O1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)C(=O)O)OC4C(C(C(C(O4)C(=O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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